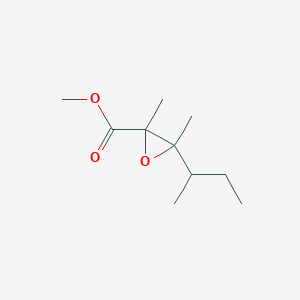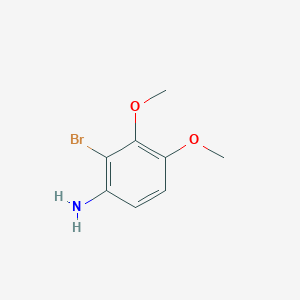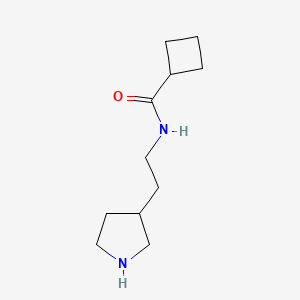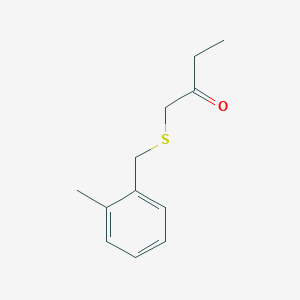
3-(Bromomethyl)-2,4,6-trichloropyridine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-2,4,6-trichloropyridine hydrobromide is a chemical compound that belongs to the class of brominated pyridines. It is characterized by the presence of three chlorine atoms and a bromomethyl group attached to a pyridine ring. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,4,6-trichloropyridine hydrobromide typically involves the bromination of 2,4,6-trichloropyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
For large-scale industrial production, the process may involve the use of more efficient and environmentally friendly methods. This can include the use of hydrobromic acid (HBr) in combination with a suitable solvent and catalyst to achieve high yields and purity .
化学反応の分析
Types of Reactions
3-(Bromomethyl)-2,4,6-trichloropyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of methyl-substituted pyridines.
科学的研究の応用
3-(Bromomethyl)-2,4,6-trichloropyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(Bromomethyl)-2,4,6-trichloropyridine hydrobromide involves its interaction with nucleophilic sites in target molecules. The bromomethyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This can lead to the modification of biological macromolecules, such as proteins and nucleic acids, thereby affecting their function and activity .
類似化合物との比較
Similar Compounds
- 3-(Bromomethyl)pyridine hydrobromide
- 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide
- 3-Bromopropylamine hydrobromide
Uniqueness
3-(Bromomethyl)-2,4,6-trichloropyridine hydrobromide is unique due to the presence of three chlorine atoms on the pyridine ring, which can significantly influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where such properties are desired .
特性
分子式 |
C6H4Br2Cl3N |
|---|---|
分子量 |
356.3 g/mol |
IUPAC名 |
3-(bromomethyl)-2,4,6-trichloropyridine;hydrobromide |
InChI |
InChI=1S/C6H3BrCl3N.BrH/c7-2-3-4(8)1-5(9)11-6(3)10;/h1H,2H2;1H |
InChIキー |
NOSPXKQNXLKLAY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(N=C1Cl)Cl)CBr)Cl.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13653459.png)



![4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline](/img/structure/B13653508.png)
![1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13653522.png)
![7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13653528.png)




![Furo[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13653559.png)


